molecular formula C16H12F2N6O2 B12474655 N~2~-(2-fluorophenyl)-N~4~-(4-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine

N~2~-(2-fluorophenyl)-N~4~-(4-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine

Cat. No.: B12474655
M. Wt: 358.30 g/mol
InChI Key: CPVBACGASQUYML-UHFFFAOYSA-N
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Description

N2-(2-FLUOROPHENYL)-N4-(4-FLUOROPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is a complex organic compound that belongs to the class of fluorinated pyrimidines. This compound is characterized by the presence of fluorine atoms on the phenyl rings and a nitro group on the pyrimidine ring. The unique structural features of this compound make it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2-(2-FLUOROPHENYL)-N4-(4-FLUOROPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE typically involves multiple steps, starting with the preparation of the fluorinated phenyl intermediates. One common method involves the reaction of 2-fluoroaniline with 4-fluoroaniline under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. Additionally, the use of automated systems can enhance the reproducibility and efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: N2-(2-FLUOROPHENYL)-N4-(4-FLUOROPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine derivative, while substitution reactions can introduce various functional groups onto the phenyl rings .

Scientific Research Applications

N2-(2-FLUOROPHENYL)-N4-(4-FLUOROPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N2-(2-FLUOROPHENYL)-N4-(4-FLUOROPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets and pathways. The fluorine atoms on the phenyl rings enhance the compound’s ability to interact with biological molecules, such as enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. The nitro group on the pyrimidine ring also plays a crucial role in its biological activity, potentially through redox reactions and the formation of reactive intermediates .

Comparison with Similar Compounds

Uniqueness: N2-(2-FLUOROPHENYL)-N4-(4-FLUOROPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is unique due to its specific combination of fluorinated phenyl rings and a nitro-substituted pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C16H12F2N6O2

Molecular Weight

358.30 g/mol

IUPAC Name

2-N-(2-fluorophenyl)-4-N-(4-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine

InChI

InChI=1S/C16H12F2N6O2/c17-9-5-7-10(8-6-9)20-15-13(24(25)26)14(19)22-16(23-15)21-12-4-2-1-3-11(12)18/h1-8H,(H4,19,20,21,22,23)

InChI Key

CPVBACGASQUYML-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC2=NC(=C(C(=N2)NC3=CC=C(C=C3)F)[N+](=O)[O-])N)F

Origin of Product

United States

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